N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a difluorophenyl group, and a dioxopyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-chlorobenzylamine with 3,4-difluorobenzoyl chloride to form an intermediate amide. This intermediate is then reacted with a suitable pyrazine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically employs advanced techniques such as automated reactors, high-throughput screening, and process optimization to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties[][3].
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and pyrazine-based molecules, such as:
- N-(2-chlorophenyl)-2-(4-fluorophenyl)acetamide
- N-(2-chlorophenyl)-2-(3,4-dichlorophenyl)acetamide
- 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
What sets N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O3/c20-14-4-2-1-3-12(14)10-23-17(26)11-24-7-8-25(19(28)18(24)27)13-5-6-15(21)16(22)9-13/h1-9H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBWLDYOHREPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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